2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde
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Overview
Description
2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorophenoxy group at the second position, a methoxy group at the sixth position, and a carbaldehyde group at the third position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 4-fluorophenol reacts with a suitable leaving group on the quinoline ring.
Formylation: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, where the quinoline derivative reacts with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carboxylic acid.
Reduction: 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Used in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-6-methoxyquinoline-3-carbaldehyde
- 2-(4-Bromophenoxy)-6-methoxyquinoline-3-carbaldehyde
- 2-(4-Methylphenoxy)-6-methoxyquinoline-3-carbaldehyde
Uniqueness
2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-21-15-6-7-16-11(9-15)8-12(10-20)17(19-16)22-14-4-2-13(18)3-5-14/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKSKDKGTXJMMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)OC3=CC=C(C=C3)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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